The mechanism of action of NHS-LC-Biotin relies on the strong non-covalent interaction between biotin and avidin or streptavidin. [, , , , ] Once NHS-LC-Biotin is conjugated to a target biomolecule, the biotin moiety becomes accessible for binding to avidin or streptavidin, which can be immobilized on various surfaces or conjugated to detection probes.
a. Protein Purification: Biotinylated proteins can be efficiently purified from complex mixtures using avidin or streptavidin affinity chromatography. [, ]
b. Cell Surface Labeling: NHS-LC-Biotin enables the selective labeling of cell surface proteins, providing insights into cell membrane composition and dynamics. [, , , , , ]
c. Protein Interaction Studies: By labeling interacting proteins with different biotinylation reagents, followed by pull-down assays with avidin or streptavidin, researchers can identify and characterize protein complexes. [, , ]
d. Drug Delivery Systems: NHS-LC-Biotin can be used to functionalize drug carriers with biotin, enabling targeted delivery to specific cells or tissues expressing avidin or streptavidin receptors. [, ]
e. Immunohistochemistry and Immunoblotting: Biotinylated antibodies can be used in conjunction with avidin or streptavidin-conjugated detection probes for sensitive and specific detection of target antigens. [, ]
CAS No.: 51877-53-3
CAS No.: 16039-52-4
CAS No.: 99-23-0
CAS No.: 6505-50-6
CAS No.: 25063-27-8
CAS No.: 83038-86-2